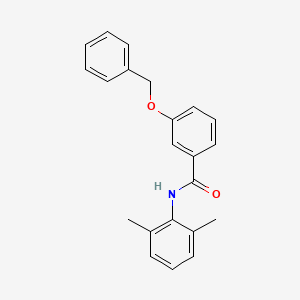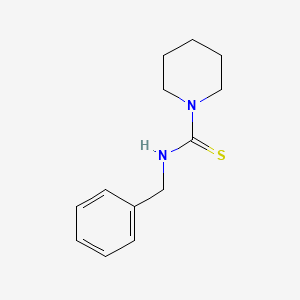![molecular formula C17H25N3O2 B5873472 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. In
作用机制
The exact mechanism of action of IPP is not fully understood. However, it has been suggested that IPP exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDAC activity, IPP can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
IPP has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. IPP has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
实验室实验的优点和局限性
One of the major advantages of IPP is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been found to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable characteristic for any anti-cancer agent. However, one of the limitations of IPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of IPP is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for research on IPP. One of the areas of focus could be to optimize the synthesis method to increase the yield and purity of the final product. Another direction could be to investigate the pharmacokinetics and pharmacodynamics of IPP in vivo to determine the optimal dosing regimen. Moreover, further studies are needed to elucidate the exact mechanism of action of IPP and its potential interactions with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of IPP in humans.
Conclusion:
In conclusion, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. The synthesis of IPP involves a multi-step process, and its anti-tumor activity is thought to be mediated by the inhibition of HDACs. IPP has been found to exhibit potent anti-tumor activity, low toxicity, and high selectivity towards cancer cells. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.
合成方法
The synthesis of IPP involves a multi-step process that includes the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction with sodium borohydride and subsequent reaction with 4-chlorobutyryl chloride. The final product is obtained by the reaction of the intermediate with 2-aminophenylpropanamide. The yield of the final product is around 50%, and the purity can be achieved by recrystallization.
科学研究应用
IPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. IPP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-16(21)18-14-7-5-6-8-15(14)19-9-11-20(12-10-19)17(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQOOVAJGRAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)




![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)
![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)